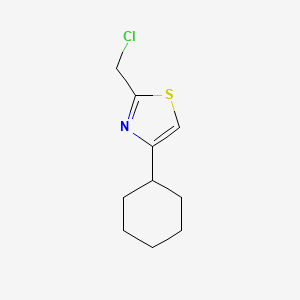

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole

CAS No.: 170881-63-7

Cat. No.: VC2855072

Molecular Formula: C10H14ClNS

Molecular Weight: 215.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 170881-63-7 |

|---|---|

| Molecular Formula | C10H14ClNS |

| Molecular Weight | 215.74 g/mol |

| IUPAC Name | 2-(chloromethyl)-4-cyclohexyl-1,3-thiazole |

| Standard InChI | InChI=1S/C10H14ClNS/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h7-8H,1-6H2 |

| Standard InChI Key | GWCSDDRLXIZTEF-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=CSC(=N2)CCl |

| Canonical SMILES | C1CCC(CC1)C2=CSC(=N2)CCl |

Introduction

Physical and Chemical Properties

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole possesses distinct physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for predicting the compound's behavior in different applications and for developing appropriate handling procedures.

The compound has a molecular formula of C10H14ClNS, with a calculated molecular weight of approximately 215.74 g/mol. At standard conditions, it is expected to exist as a crystalline solid, likely with a pale yellow to off-white appearance, which is characteristic of many thiazole derivatives. The thiazole ring contributes to the compound's aromaticity, while the chloromethyl and cyclohexyl substituents influence its physical properties significantly.

The presence of both polar (thiazole ring, chloromethyl group) and non-polar (cyclohexyl group) moieties in the molecule gives it an amphiphilic character. This affects its solubility profile, making it moderately soluble in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide, while exhibiting limited solubility in water. This solubility profile is advantageous in pharmaceutical applications, where a balance between aqueous solubility and lipophilicity is often desired for optimal bioavailability.

The estimated properties of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole are summarized in the following table:

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C10H14ClNS | |

| Molecular Weight | 215.74 g/mol | |

| Physical State | Solid | At room temperature |

| Appearance | Crystalline, pale yellow to off-white | Typical for thiazole derivatives |

| Melting Point | Estimated 65-80°C | Based on similar compounds |

| Boiling Point | Estimated >200°C | Based on similar compounds |

| Solubility | Soluble in organic solvents, limited in water | Amphiphilic character |

| LogP | Estimated 3.2-3.8 | Indicates moderate lipophilicity |

| pKa | Estimated 5.0-6.0 | For the thiazole nitrogen |

The chloromethyl group in this compound is particularly reactive, making it susceptible to nucleophilic substitution reactions. This reactivity is a key feature that enables the compound to serve as a versatile intermediate in the synthesis of more complex molecules. Under standard storage conditions, 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole is expected to be relatively stable, though precautions should be taken to protect it from moisture, which could potentially lead to hydrolysis of the chloromethyl group.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole can be approached through several synthetic routes, drawing from established methodologies for thiazole synthesis and subsequent functionalization. These methods vary in complexity, yield, and suitability for different scales of production.

Direct Chlorination Method

Another synthetic route involves the direct chlorination of a precursor thiazole compound :

-

Synthesis of 2-methyl-4-cyclohexyl-1,3-thiazole through conventional methods such as the Hantzsch synthesis

-

Radical chlorination of the methyl group using chlorinating agents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN)

-

Purification to obtain the desired 2-(chloromethyl)-4-cyclohexyl-1,3-thiazole

This method is advantageous when the corresponding 2-methyl thiazole derivative is readily available. The reaction conditions for these synthetic routes typically involve:

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Thiazole ring formation | α-haloketone + thioamide | 50-80°C, 2-6 hours, polar solvent | Key cyclization step |

| Chlorination | 2-methyl-4-cyclohexyl-1,3-thiazole + NCS | 70-90°C, 3-5 hours, CCl4 or other suitable solvent, AIBN | Radical chlorination process |

| Purification | Column chromatography | Silica gel, hexane/ethyl acetate gradient | To obtain pure compound |

Alternative Approaches

Several alternative synthetic approaches could also be considered:

-

Gabriel synthesis: Using a 2-(bromomethyl)-4-cyclohexyl-1,3-thiazole intermediate with subsequent halogen exchange

-

From 2-hydroxymethyl-4-cyclohexyl-1,3-thiazole: Conversion of the hydroxyl group to chloride using thionyl chloride or phosphorus oxychloride

-

Cross-coupling methods: Using palladium-catalyzed reactions to introduce the cyclohexyl group to a preformed 2-(chloromethyl)thiazole

For industrial-scale production, several modifications to laboratory procedures would be necessary to ensure efficient, cost-effective, and environmentally responsible manufacturing. These might include continuous flow reactors for better control over reaction conditions, alternative chlorinating agents that are more economical and environmentally friendly, and optimized purification procedures such as crystallization rather than chromatography.

Chemical Reactivity

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole exhibits diverse chemical reactivity, primarily due to the presence of the reactive chloromethyl group and the heterocyclic thiazole ring. Understanding these reactivity patterns is crucial for its application in synthetic chemistry and for predicting its behavior in various environments.

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 serves as an excellent site for nucleophilic substitution reactions, making this compound valuable as a chemical intermediate. The chlorine atom can be readily displaced by various nucleophiles through an SN2 mechanism:

-

Reaction with amines leads to the formation of aminomethyl derivatives, which can be useful in pharmaceutical applications

-

Reaction with thiols produces thioether derivatives with potential applications in coordination chemistry

-

Reaction with alcohols or alkoxides yields ether derivatives that may exhibit modified physical properties

-

Reaction with carboxylate salts results in ester formation, providing access to compounds with different hydrolytic stability

The reactivity of the chloromethyl group is enhanced by its position adjacent to the electron-withdrawing nitrogen atom in the thiazole ring, making it particularly susceptible to nucleophilic attack.

Thiazole Ring Reactions

The thiazole ring itself can undergo various reactions, although it is less reactive toward electrophilic aromatic substitution compared to benzene due to the presence of the electronegative nitrogen and sulfur atoms. Nevertheless, several reactions are possible:

-

Electrophilic aromatic substitution at position 5, typically requiring stronger conditions than those used for benzene

-

Metalation at position 5 using strong bases like lithium diisopropylamide (LDA), providing access to organometallic intermediates for further functionalization

-

Coordination with transition metals through the nitrogen atom, which can be exploited in catalysis and coordination chemistry

-

Oxidation of the sulfur atom to form the corresponding sulfoxide or sulfone, altering the electronic properties of the ring

Cyclohexyl Group Modifications

The cyclohexyl group, while relatively inert compared to the chloromethyl group and thiazole ring, can undergo certain transformations:

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Primary/Secondary amines | RT to 60°C, polar aprotic solvent, 2-24 hours | 2-(Aminomethyl)-4-cyclohexyl-1,3-thiazoles |

| Nucleophilic Substitution | Sodium/Potassium alkoxides | 40-80°C, corresponding alcohol as solvent, 3-12 hours | 2-(Alkoxymethyl)-4-cyclohexyl-1,3-thiazoles |

| Nucleophilic Substitution | Thiols, thiolates | RT to 50°C, ethanol/THF, 2-6 hours | 2-(Alkylthiomethyl)-4-cyclohexyl-1,3-thiazoles |

| Metalation | LDA or n-BuLi | -78°C, THF, 1 hour | 5-lithio-2-(chloromethyl)-4-cyclohexyl-1,3-thiazole |

| Oxidation | m-CPBA | 0°C to RT, DCM, 2-5 hours | Thiazole sulfoxide/sulfone derivatives |

| Cross-coupling | Boronic acids, Pd catalyst | 80-100°C, dioxane/water, K2CO3, 6-24 hours | 5-aryl-2-(chloromethyl)-4-cyclohexyl-1,3-thiazoles |

The reactivity pattern of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole makes it particularly valuable in the synthesis of more complex molecules, especially those with potential biological activity. The ability to selectively modify different parts of the molecule allows for the creation of diverse libraries of compounds for structure-activity relationship studies in drug discovery programs.

Applications in Medicinal Chemistry

2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole and its derivatives have garnered significant interest in medicinal chemistry due to the pharmaceutical potential of thiazole-containing compounds. The thiazole scaffold is found in numerous clinically used drugs and bioactive natural products, highlighting its importance in drug discovery.

As a Building Block in Drug Design

The compound serves as a valuable building block in the synthesis of potential pharmaceutical agents. The presence of the chloromethyl group provides a convenient handle for introducing various functionalities through substitution reactions, enabling the creation of diverse compound libraries for screening purposes. This versatility is particularly valuable in modern drug discovery, where the efficient generation of compound libraries can accelerate the identification of lead compounds.

Thiazole-based compounds have been explored for numerous therapeutic applications, including:

-

Antimicrobial agents that target bacterial cell wall synthesis or essential enzymes

-

Anticancer compounds that induce apoptosis or inhibit cell proliferation

-

Anti-inflammatory drugs that modulate cytokine production or inhibit inflammatory enzymes

-

Antidiabetic medications that target key enzymes or receptors involved in glucose metabolism

-

Central nervous system (CNS) active compounds that interact with neurotransmitter systems

Structure-Activity Relationships

Research on thiazole derivatives has revealed several structure-activity relationships that highlight the importance of substitution patterns on the thiazole ring:

-

The position of substituents on the thiazole ring significantly affects biological activity, with position 2 (where the chloromethyl group is located in our compound of interest) often being crucial for interaction with biological targets

-

The nature of the substituent at position 2 often plays a decisive role in binding to target proteins and determining specificity

-

The hydrophobic cyclohexyl group at position 4 can enhance membrane permeability and binding to hydrophobic pockets in target proteins

-

The thiazole ring itself can participate in hydrogen bonding and π-stacking interactions with amino acid residues in target proteins

These structure-activity relationships can guide the rational design of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole derivatives with optimized properties for specific therapeutic applications.

| Therapeutic Area | Findings | Potential Mechanism |

|---|---|---|

| Anticancer | Thiazole derivatives induced apoptosis in leukemia and breast cancer cells | Interaction with specific cellular targets involved in cell proliferation and survival |

| Antimicrobial | Significant inhibition against various bacterial strains | Disruption of microbial cell wall or interference with essential bacterial enzymes |

| Anticonvulsant | Efficacy in preclinical models for seizure protection | Modulation of ion channels or neurotransmitter systems in the central nervous system |

| Anti-inflammatory | Reduction in inflammatory markers in various models | Inhibition of pro-inflammatory enzymes or cytokine production |

The thiazole moiety's ability to act as a bioisostere for other heterocycles in existing drugs allows for the development of compounds with improved pharmacokinetic or pharmacodynamic properties. The specific substitution pattern in 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole may confer unique biological activities that could be exploited in drug design, particularly for targets where the spatial arrangement of hydrophobic and reactive groups is critical for binding.

Biological Activity

The biological activity of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole is of particular interest due to the widespread occurrence of thiazole-containing structures in bioactive compounds. While specific studies on this exact compound may be limited, its structural features suggest potential for various biological activities.

Antimicrobial Properties

Thiazole derivatives have demonstrated significant antimicrobial activity against a variety of pathogens. The specific substitution pattern in 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole may contribute to potential antimicrobial effects through:

-

Interaction with essential enzymes in microbial metabolism, possibly through the reactive chloromethyl group forming covalent bonds with nucleophilic sites in target proteins

-

Disruption of cell membrane integrity, facilitated by the balance of lipophilic (cyclohexyl) and polar (thiazole) moieties

-

Interference with microbial protein synthesis through specific interactions with ribosomal components

-

Inhibition of biofilm formation, which is a significant factor in antimicrobial resistance

The combination of the thiazole ring with the lipophilic cyclohexyl group potentially enhances penetration through microbial cell membranes, increasing the compound's efficacy against various bacterial strains. This is particularly relevant for developing new antimicrobial agents to address the growing problem of antibiotic resistance.

Anticonvulsant Activity

Thiazole derivatives have demonstrated efficacy in preclinical models for seizure protection. The potential anticonvulsant activity of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole may be mediated through:

-

Modulation of voltage-gated ion channels, particularly sodium and calcium channels

-

Enhancement of GABAergic neurotransmission, the main inhibitory system in the central nervous system

-

Reduction of glutamatergic excitation, which can prevent excessive neuronal firing

-

Stabilization of neuronal membranes, reducing susceptibility to seizure activity

Compounds with structural similarities to 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole have shown anticonvulsant activity with median effective doses lower than standard medications like ethosuximide in animal models. This suggests potential for developing novel anticonvulsant agents based on this structural scaffold.

Mechanism of Action

The table below summarizes the potential biological activities and corresponding mechanisms:

| Biological Activity | Potential Mechanisms | Structural Features Involved |

|---|---|---|

| Antimicrobial | Enzyme inhibition, membrane disruption | Chloromethyl group (reactive center), thiazole ring (binding interactions) |

| Anticancer | Apoptosis induction, anti-proliferative effects | Chloromethyl group (potential alkylating agent), thiazole (binding to oncogenic targets) |

| Anticonvulsant | Ion channel modulation, neurotransmitter regulation | Thiazole ring (binding to CNS targets), cyclohexyl (membrane permeability) |

| Anti-inflammatory | Enzyme inhibition, cytokine modulation | Multiple structural elements contributing to specific protein interactions |

The specific biological activity profile of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole would require targeted studies to fully elucidate, as small changes in molecular structure can significantly impact biological behavior. Nevertheless, the accumulated evidence from related thiazole derivatives suggests promising potential across multiple therapeutic areas.

Industrial Applications

Beyond its potential pharmaceutical applications, 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole has several industrial applications due to its unique structural features and reactivity. These applications span various sectors, from chemical synthesis to materials science.

As a Chemical Intermediate

The compound serves as a valuable intermediate in the synthesis of various specialty chemicals due to its reactive chloromethyl group . This reactivity enables the production of:

-

Specialty surfactants with unique properties, leveraging the amphiphilic nature that can be enhanced through appropriate functionalization

-

Advanced polymeric materials, where the thiazole moiety can contribute to specific optical or electronic properties

-

Custom dyes and pigments, utilizing the thiazole chromophore as a key structural element

-

Agricultural chemicals including fungicides and herbicides, building on the inherent biological activities of thiazole derivatives

The ability to selectively functionalize the molecule at the chloromethyl position makes it particularly useful for divergent synthesis, where a common intermediate can be transformed into multiple products. This approach is valuable in industrial settings where process efficiency and versatility are prioritized.

Applications in Materials Science

Thiazole derivatives, including those based on 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole, have found applications in materials science for:

-

Development of conductive polymers, where the thiazole ring can contribute to electronic delocalization

-

Creation of liquid crystalline materials, utilizing the rigid thiazole core and flexible cyclohexyl group to achieve desired mesophase properties

-

Synthesis of photosensitive compounds for imaging or sensing applications

-

Production of specialty adhesives with tailored properties

The thiazole ring contributes unique electronic properties, while the substituents can be tailored to achieve specific material characteristics. The chloromethyl group, in particular, provides a convenient point for polymer chain growth or cross-linking in material applications.

Industrial Production Considerations

For industrial applications, several factors must be considered:

| Consideration | Details | Impact on Production |

|---|---|---|

| Scalability | Reaction conditions that work well at laboratory scale may need optimization for industrial production | Process development to ensure consistent yield and purity |

| Cost-effectiveness | Cost of starting materials and reagents significantly influences economic viability | Selection of synthetic routes based on availability of affordable precursors |

| Safety | Potential hazards associated with chlorinated compounds and reaction conditions | Implementation of appropriate safety measures and process controls |

| Environmental impact | Generation of waste streams and energy consumption | Development of greener processes with reduced environmental footprint |

| Regulatory compliance | Adherence to chemical manufacturing regulations | Documentation and testing to meet regulatory requirements |

The industrial production of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole would typically involve continuous flow processes or batch reactions in suitable equipment, with careful control of reaction parameters to ensure product quality and process safety. The choice between different production methods would depend on the scale of production, available facilities, and economic considerations.

Comparative Analysis

To better understand the properties and potential applications of 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole, it is valuable to compare it with structurally related compounds. This comparative analysis highlights the unique features of this compound and provides insights into structure-property relationships.

Comparison with Structural Isomers

One key comparison is with its positional isomer, 4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole, where the positions of the chloromethyl and cyclohexyl substituents are reversed:

This comparison highlights how the position of substituents on the thiazole ring can significantly affect the compound's properties and potential applications, despite having the same molecular formula.

Comparison with Other Thiazole Derivatives

Comparing 2-(Chloromethyl)-4-cyclohexyl-1,3-thiazole with other thiazole derivatives provides insights into the effect of different substituents:

| Compound | Key Differences | Impact on Properties and Applications |

|---|---|---|

| 2-Chloro-5-chloromethyl-thiazole | Different substitution pattern with chlorine directly on the thiazole ring | Different reactivity profile and potentially different biological activities |

| 2-Methyl-4-cyclohexyl-1,3-thiazole | Methyl group instead of chloromethyl | Less reactive at position 2, limiting synthetic utility but potentially enhancing stability |

| 2-(Chloromethyl)-4-phenyl-1,3-thiazole | Phenyl group instead of cyclohexyl | Different lipophilicity and electronic properties, potentially affecting biological activity |

| 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | Methyl groups at positions 4 and 5 instead of cyclohexyl at position 4 | Smaller, less lipophilic molecule with different physical and biological properties |

These comparisons illustrate how systematic variations in structure can lead to compounds with distinct properties and applications, providing valuable insights for rational design of thiazole derivatives for specific purposes.

Structure-Property Relationships

Analysis of these comparisons reveals several structure-property relationships:

-

The position of substituents on the thiazole ring significantly influences reactivity and biological activity

-

The nature of the substituents affects physical properties such as solubility and melting point

-

The electronic effects of the substituents influence the reactivity of the thiazole ring and the chloromethyl group

-

The three-dimensional arrangement of substituents determines the molecule's ability to interact with biological targets

These relationships provide valuable guidance for the design of thiazole derivatives with optimized properties for specific applications, whether in medicinal chemistry, materials science, or other fields.

| Safety Aspect | Recommendations | Rationale |

|---|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, and possibly respiratory protection | Protection against potential skin contact, eye exposure, and inhalation |

| Engineering Controls | Use in a well-ventilated area or fume hood | Minimize inhalation exposure |

| Spill Management | Absorb with inert material, dispose of as hazardous waste | Prevent environmental contamination |

| Fire Safety | Keep away from ignition sources, have appropriate extinguishing media available | Organic compounds may present fire hazards |

| First Aid Measures | Develop specific protocols for skin/eye contact, inhalation, and ingestion | Prompt response to accidental exposure |

These precautions should be incorporated into standard operating procedures for any laboratory or industrial setting where the compound is handled or synthesized. Training personnel in proper handling techniques is essential to minimize the risk of accidents and exposure.

Environmental Considerations

Environmental aspects to consider include:

-

Potential persistence in the environment due to the presence of the thiazole ring and chlorinated moiety

-

Limited biodegradability expected based on structure

-

Potential for bioaccumulation due to lipophilic character

-

Proper disposal as hazardous waste rather than regular waste streams

-

Implementation of measures to prevent environmental release during production, handling, and disposal

Responsible management throughout the compound's lifecycle is essential to minimize environmental impact, from synthesis and use to ultimate disposal. This includes consideration of green chemistry principles in synthetic approaches and process design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume